molecular formula C20H21ClN4O2S3 B2772680 6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide CAS No. 314746-44-6

6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Cat. No.: B2772680
CAS No.: 314746-44-6
M. Wt: 481.04
InChI Key: NNWWEDMRGKSXOY-NTCAYCPXSA-N
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Description

6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a useful research compound. Its molecular formula is C20H21ClN4O2S3 and its molecular weight is 481.04. The purity is usually 95%.
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Properties

IUPAC Name

6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S3/c1-2-17-23-24-19(30-17)22-16(26)10-4-3-7-11-25-18(27)15(29-20(25)28)12-13-8-5-6-9-14(13)21/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H,22,24,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWWEDMRGKSXOY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a complex organic molecule that exhibits a range of biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazolidinone core : A five-membered ring containing sulfur and nitrogen.
  • Chlorophenyl group : A chlorinated phenyl ring that enhances biological activity.
  • Thiadiazole moiety : Contributes to the compound's pharmacological properties.

Chemical Formula : C₁₇H₁₃ClN₂O₄S₂
Molecular Weight : 393.86 g/mol

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess notable antimicrobial properties. In studies involving similar compounds, significant antibacterial activity was observed against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml for certain derivatives .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study reported that derivatives of thiazolidinones showed cytotoxic effects on human leukemia cells, inducing apoptosis at specific concentrations. The structure–activity relationship (SAR) studies highlighted that modifications in the thiazolidinone structure significantly influenced the anticancer activity .

The proposed mechanism of action for thiazolidinones involves the inhibition of key enzymes and pathways associated with cell proliferation and survival:

  • Inhibition of Proteases : Thiazolidinones may act as protease inhibitors, disrupting cellular signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that a related thiazolidinone derivative exhibited potent antibacterial activity against Staphylococcus aureus, with an MIC value of 32 mg/ml .
    • Another investigation revealed effective inhibition of bacterial transferase enzymes by thiazolidinone derivatives, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells :
    • Research on leukemia cell lines showed that specific thiazolidinone derivatives could induce apoptosis at IC50 values as low as 35 µM for sensitive strains and higher for resistant strains .

Comparative Analysis of Thiazolidinone Derivatives

CompoundStructureAntimicrobial ActivityAnticancer Activity
AThiazolidinone with furanMIC = 16 mg/ml against S. aureusInduces apoptosis in leukemia cells
BThiazolidinone with chlorophenylMIC = 32 mg/ml against B. subtilisIC50 = 35 µM in sensitive strains
CThiazolidinone with thiadiazoleActive against multiple bacterial strainsModerate anticancer activity

Q & A

Q. Optimization :

  • Design of Experiments (DoE) can systematically vary parameters (temperature, solvent ratios, catalyst loading) to maximize yield .
  • Continuous flow reactors improve reproducibility for large-scale synthesis by ensuring consistent mixing and heat transfer .

How should researchers characterize the compound’s purity and structural conformation?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .
  • Spectroscopy :
    • FT-IR : Confirm thione (C=S, ~1200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
    • NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and methylidene protons (δ 6.8–7.0 ppm) for stereochemical confirmation .
  • X-ray crystallography : Resolve 3D conformation, particularly the (5E)-configuration of the methylidene group .

What methodologies are recommended for evaluating biological activity, and how can contradictory data be resolved?

Advanced Research Question

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ calculations .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .
  • Contradiction resolution :
    • Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB reporter gene assays .
    • Dose-response curves : Ensure activity is concentration-dependent and statistically significant (p < 0.05 via ANOVA) .

How can computational modeling guide the rational design of analogs with improved potency?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., PPAR-γ for antidiabetic activity). Focus on hydrogen bonding with the thiadiazole ring and hydrophobic interactions with the chlorophenyl group .
  • QSAR studies : Train models on IC₅₀ data from analogs to identify substituents enhancing bioavailability (e.g., logP < 5) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize analogs .

How do structural analogs differ in activity, and what substitution patterns are most promising?

Advanced Research Question

Analog Substituent Activity Trend Reference
4-Chlorophenyl variant2-Cl → 4-Cl↑ COX-2 inhibition (IC₅₀: 1.2 μM vs. 2.8 μM)
3,4,5-Trimethoxy variantMethoxy groups↑ Anticancer activity (HepG2 IC₅₀: 0.8 μM)
Thiophene replacementThiophene instead of phenyl↓ Solubility, ↑ photostability

Q. Key insights :

  • Electron-withdrawing groups (e.g., -Cl) enhance target binding but may reduce solubility.
  • Hydrophilic substituents (e.g., -OH, -OCH₃) improve bioavailability without compromising activity .

What strategies mitigate toxicity concerns during preclinical development?

Advanced Research Question

  • ADMET profiling :
    • hERG assay : Screen for cardiotoxicity (IC₅₀ > 10 μM acceptable) .
    • Microsomal stability : Use liver microsomes to predict metabolic clearance (t₁/₂ > 60 minutes preferred) .
  • Prodrug design : Introduce ester moieties to the hexanamide chain for controlled release .

How can researchers resolve discrepancies in reported biological activities across studies?

Advanced Research Question

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and exclude studies with purity <95% .
  • Batch variability testing : Re-synthesize the compound under controlled conditions and retest in-house .

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